4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid
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Overview
Description
4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid is an organic compound that features a benzylidene group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromo-2-hydroxy-benzylidene)-hydrazide)-benzoic acid
- 2-Methyl-quinoline-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide
Uniqueness
4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid is unique due to its specific structural features, such as the presence of both a benzylidene group and a benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
52716-37-7 |
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Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-11-3-6-13(17)10(7-11)8-16-12-4-1-9(2-5-12)14(18)19/h1-8,17H,(H,18,19) |
InChI Key |
DPNSNZZTWGHWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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